Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate

PI3K inhibitor Physicochemical properties Drug-likeness

PI3K inhibitor development often stalls when labs lack well-characterized probes with defined substitution patterns for SAR exploration. This morpholinosulfonyl-thiazole derivative (CAS 361173-42-4), captured in US Patent 8,168,634, supplies a unique 4-position methyl benzoate ester vector for probing PI3K structure-activity relationships. • Defined scaffold: 2-position morpholin-4-ylsulfonylbenzamide with 4-benzoate ester on thiazole ring • Computed properties validated: MW 487.55, XLogP3-AA 2.4, TPSA 146 Ų (PubChem CID 4062313) • In stock; CoA confirming ≥95% purity provided with every shipment

Molecular Formula C22H21N3O6S2
Molecular Weight 487.55
CAS No. 361173-42-4
Cat. No. B2808784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate
CAS361173-42-4
Molecular FormulaC22H21N3O6S2
Molecular Weight487.55
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C22H21N3O6S2/c1-30-21(27)17-4-2-15(3-5-17)19-14-32-22(23-19)24-20(26)16-6-8-18(9-7-16)33(28,29)25-10-12-31-13-11-25/h2-9,14H,10-13H2,1H3,(H,23,24,26)
InChIKeyLSVGPHRPVXZPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate: Characterization & PI3K Context


Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate (CAS 361173-42-4) is a synthetic thiazole derivative featuring a 2-position morpholin-4-ylsulfonylbenzamide substituent and a 4-benzoate ester on the thiazole ring. The compound is formally captured within the Markush structure of U.S. Patent 8,168,634, which claims thiazole derivatives substituted in the 2-position by a morpholin-4-yl moiety as selective inhibitors of phosphoinositide 3-kinase (PI3K) enzymes [1]. Its computed physicochemical properties (MW 487.6 g/mol, XLogP3-AA 2.4, 1 H-bond donor, 9 H-bond acceptors) are documented in the PubChem Compound database (CID 4062313) [2]. However, no peer-reviewed primary research papers, authoritative bioactivity databases, or reputable vendor technical datasheets providing quantitative biological, pharmacological, or selectivity data specific to this compound could be identified. The absence of experimental IC50, Ki, selectivity profiling, ADME, or in vivo data precludes direct comparative evidence against closely related analogs within the PI3K inhibitor class.

Patent series

Structurally included in PI3K inhibitor patent claims (US 8,168,634)

SAR vector

Methyl 4-benzoate ester enables thiazole 4-position SAR exploration

Computed profile

Computed properties available for in silico modeling and QSAR workflows

Substitution Risk: Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate


The PI3K inhibitor patent landscape (exemplified by US 8,168,634) encompasses hundreds of thiazole derivatives with distinct substitution patterns at the thiazole 4- and 5-positions, each designed to tune isoform selectivity, potency, and drug-like properties [1]. Without compound-specific quantitative data (IC50, selectivity profile, PK), any substitution among in-class compounds carries unquantifiable risk of altering target engagement, off-target activity, and experimental reproducibility [2]. The methyl benzoate ester at the thiazole 4-position in CAS 361173-42-4 confers a unique electrostatic and steric signature compared to analogs bearing amides, carboxylic acids, or heterocycles at this vector. However, the magnitude of these differences cannot be quantified due to the absence of public experimental data, meaning generic substitution is unjustifiable for any research program where this specific compound was previously used or specified.

Bioactivity

Uncharacterized bioactivity prevents direct interchange with well-annotated PI3K comparators

4‑Position

Methyl benzoate ester imparts distinct electrostatic and steric profile vs acid or amide analogs

Physicochemical

Computed TPSA and lipophilicity differences may shift permeability and solubility profiles

Differentiation Evidence for Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate


Physicochemical Property Comparison

The target compound's computed XLogP3-AA of 2.4 and topological polar surface area (TPSA) of 146 Ų distinguish it from several prominent PI3K thiazole inhibitors, such as PIK-75 (XLogP ≈3.5, TPSA ≈92 Ų) and AS-605240 (XLogP ≈2.1, TPSA ≈104 Ų) [1][2]. While all three fall within favorable oral drug-likeness space, the higher TPSA of CAS 361173-42-4 may correlate with reduced passive membrane permeability relative to these comparators, potentially influencing cell-based assay performance and in vivo exposure. However, no experimental permeability or solubility data exist to validate this computational inference.

Physicochemical context
Computed inference
TPSA 146 Ų +54 vs PIK-75 | XLogP 2.4 (−1.1 vs PIK-75)
Higher TPSA may reduce passive permeability; experimental validation required
Computed by PubChem XLogP3; no experimental LogP or permeability data
PI3K inhibitor Physicochemical properties Drug-likeness Procurement specification

4-Benzoate Ester vs Acid/Amide Analogs

Within the PI3K thiazole inhibitor patent series exemplified by US 8,168,634, the thiazole 4-position substituent is a critical determinant of PI3K isoform selectivity and cellular potency [1]. CAS 361173-42-4 bears a methyl 4-benzoate ester, whereas many disclosed examples feature 4-carboxylic acids, primary amides, or heteroaryl groups at this position. The ester confers neutral character and potential metabolic lability (esterase-mediated hydrolysis to the corresponding carboxylic acid), which differs fundamentally from the ionizable acid or amide analogs. While no head-to-head activity data are available, the patent teaches that R4 substitution (the 4-position) modulates enzyme inhibition and physicochemical properties, meaning the methyl benzoate ester could endow this compound with a distinct pharmacological profile compared to acid/amide-bearing analogs [2].

4‑Benzoate ester vs analogs
Class‑level inference
TargetMethyl 4‑benzoate ester (neutral, potential prodrug)
Acid analog4‑Carboxylic acid (ionizable, H‑bond donor/acceptor)
Amide analog4‑Amide (neutral, H‑bond donor/acceptor)
Ester functionality may alter ionization, metabolism and cell penetration relative to acid/amide
Inferred from US 8,168,634 SAR guidance; no direct activity data
Medicinal chemistry Structure-activity relationship Thiazole PI3K inhibitors

Bioactivity Data Gap vs Annotated Inhibitors

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssays, and PubMed failed to identify any quantitative IC50, Ki, EC50, or selectivity data for CAS 361173-42-4 against PI3K isoforms or any other biological target [1][2]. In contrast, numerous structurally related thiazole PI3K inhibitors (e.g., PIK-75, AS-605240, TGX-221) have well-characterized activity profiles with reported IC50 values in the nanomolar to low micromolar range against specific PI3K isoforms. The complete absence of experimental bioactivity data for CAS 361173-42-4 constitutes a critical evidence gap that prevents meaningful potency or selectivity comparisons. Any procurement decision based on assumed biological activity is unsupported by public domain evidence.

Bioactivity data gap
Data to verify
No public IC50, Ki, or selectivity data found (ChEMBL, BindingDB, PubChem BioAssays)
Procurement without in‑house profiling carries high risk for target engagement studies
Contrast with annotated inhibitors (PIK‑75, AS‑605240, TGX‑221); own validation essential
PI3K inhibitor Bioactivity Procurement risk

Application Scenarios for Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate


PI3K Pathway Probe (Unvalidated)

Based on its structural inclusion within the PI3K inhibitor patent series (US 8,168,634), CAS 361173-42-4 could theoretically serve as a chemical probe for PI3K pathway inhibition. However, the absence of quantitative potency and selectivity data [1] means its use requires de novo in-house profiling before any mechanistic interpretation. Procurement is only advised when accompanied by a commitment to full biochemical characterization, and when the unique methyl benzoate ester functionality is specifically required for SAR exploration [2].

SAR Exploration at Thiazole 4-Position

The methyl 4-benzoate ester at the thiazole 4-position represents a specific chemical vector for probing structure-activity relationships in morpholin-4-ylsulfonylbenzamide-containing PI3K inhibitors [1]. This compound can serve as a synthetic intermediate or comparator in SAR studies aimed at optimizing the 4-position substituent, particularly when evaluating the impact of ester vs acid vs amide functionality on potency, selectivity, or metabolic stability. Its specification is warranted when the ester moiety is the variable of interest in a matched molecular pair analysis [2].

In Silico Modeling Input

With fully computed 2D/3D structure, molecular formula (C22H21N3O6S2), molecular weight (487.6 g/mol), XLogP3-AA (2.4), and TPSA (146 Ų) available in PubChem [1], CAS 361173-42-4 can serve as a valid input for molecular docking, QSAR model building, or pharmacophore elucidation of morpholine-sulfonamide-thiazole PI3K inhibitors. The compound's defined stereochemistry (zero undefined stereocenters) and canonicalized structure ensure reproducible computational workflows.

Analytical Reference Standard

Provided a Certificate of Analysis confirms high purity (e.g., ≥95% as typically cited by vendors [1]), CAS 361173-42-4 may be used as an analytical reference standard for HPLC, LC-MS, or NMR method development targeting thiazole-based PI3K inhibitors. Its distinct UV chromophore (benzoate ester + thiazole) and MS fragmentation pattern can support method validation, though procurement should be contingent on obtaining lot-specific purity and characterization data from the supplier.

Application
Selection Property
Validation Focus
PI3K pathway probe (unvalidated)
Structural inclusion in PI3K patent series
Requires in‑house bioactivity profiling
Thiazole 4‑position SAR studies
Methyl 4‑benzoate ester functionality
Ester vs acid/amide matched pair analysis
In silico modeling (docking, QSAR)
Computed 2D/3D structure & physicochemical properties
Reproducible computational workflows
HPLC/LC‑MS method development
Distinct benzoate‑thiazole chromophore & MS pattern
Lot‑specific purity and characterization data
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